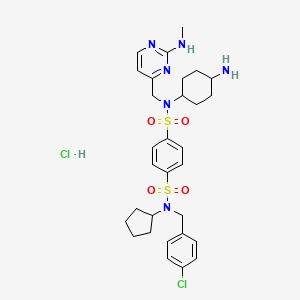

Deltasonamide 2 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

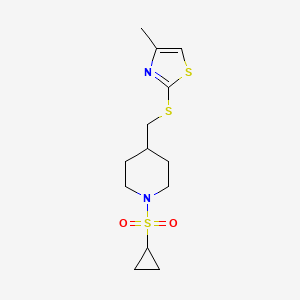

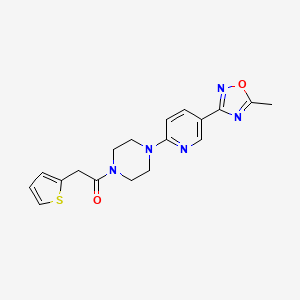

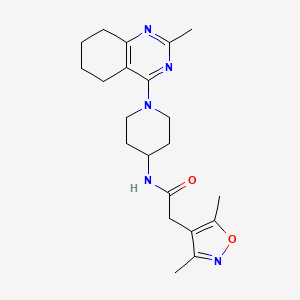

Deltasonamide 2 hydrochloride is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) . Its chemical structure consists of a complex arrangement of atoms, including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The compound’s molecular formula is C~30~H~40~Cl~2~N~6~O~4~S~2~ , and its molecular weight is approximately 683.71 g/mol .

Molecular Structure Analysis

SMILES: O=S(C1=CC=C(S(=O)(N(CC2=CC=C(Cl)C=C2)C3CCCC3)=O)C=C1)(N([C@H]4CCC@HCC4)CC5=NC(NC)=NC=C5)=O. [H]Cl The compound’s three-dimensional arrangement plays a crucial role in its biological activity .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Research Findings on Deltasonamide 2 Hydrochloride:

Antidepressant-Like Activity and Modulation of Brain Monoaminergic Transmission :

- Deltasonamide 2 hydrochloride, as an inhibitor of FAAH, shows potent antidepressant-like effects in animal models. This is evidenced by increased firing activity of serotonergic and noradrenergic neurons in key brain regions, suggesting its role in mood regulation (Gobbi et al., 2005).

Role of Endocannabinoids in Emotional States :

- Endocannabinoids, particularly anandamide, are involved in the control of emotion. Deltasonamide 2 hydrochloride, through FAAH inhibition, increases the levels of anandamide, leading to reduced anxiety and stress responses in animal studies (Kathuria et al., 2003).

Potential Therapeutic Applications in Mental Health :

- The research suggests that amplifying the effects of endogenous cannabinoids by preventing their inactivation, as achieved by Deltasonamide 2 hydrochloride, could be an innovative approach to anti-anxiety and antidepressant therapy. This indicates a new direction in mental health treatment, moving away from direct cannabinoid agonists due to their variable effects (Kathuria et al., 2003).

Mécanisme D'action

Deltasonamide 2 hydrochloride selectively inhibits PDEδ with a remarkable affinity (K~d~ 385 pM). PDEδ is involved in cellular signaling pathways, including cyclic nucleotide regulation. By blocking PDEδ, Deltasonamide 2 modulates intracellular cyclic nucleotide levels, potentially impacting cell growth, differentiation, and other processes .

Propriétés

InChI |

InChI=1S/C30H37ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,26H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCCJNMXWIVHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN([C]2CC[C](CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38Cl2N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltasonamide 2 hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)

![8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)